molecular formula C12H11ClN4 B11866143 6-(4-Chlorophenyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine CAS No. 23935-87-7

6-(4-Chlorophenyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11866143
CAS No.: 23935-87-7
M. Wt: 246.69 g/mol
InChI Key: RSPPZLIEOZVPJQ-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The presence of a chlorophenyl group enhances its potential interactions with biological targets, making it a valuable compound for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various aromatic amines. One common method includes the use of a catalytic amount of hydrochloric acid (HCl) to facilitate the reaction . The reaction is carried out under reflux conditions, often in a solvent such as ethanol or methanol, to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-(4-Chlorophenyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their catalytic activity, leading to the disruption of signaling pathways that are crucial for cell growth and survival . This inhibition can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Chlorophenyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the chlorophenyl group, which enhances its binding affinity and specificity towards certain biological targets. This structural feature distinguishes it from other pyrrolopyrimidine derivatives and contributes to its potent biological activities.

Properties

CAS No.

23935-87-7

Molecular Formula

C12H11ClN4

Molecular Weight

246.69 g/mol

IUPAC Name

6-(4-chlorophenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C12H11ClN4/c13-8-1-3-9(4-2-8)17-5-10-11(6-17)15-7-16-12(10)14/h1-4,7H,5-6H2,(H2,14,15,16)

InChI Key

RSPPZLIEOZVPJQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1C3=CC=C(C=C3)Cl)N=CN=C2N

Origin of Product

United States

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